4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 896001-98-2
VCID: VC4172572
InChI: InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26)
SMILES: CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C
Molecular Formula: C21H22N6O
Molecular Weight: 374.448

4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 896001-98-2

Cat. No.: VC4172572

Molecular Formula: C21H22N6O

Molecular Weight: 374.448

* For research use only. Not for human or veterinary use.

4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine - 896001-98-2

Specification

CAS No. 896001-98-2
Molecular Formula C21H22N6O
Molecular Weight 374.448
IUPAC Name 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26)
Standard InChI Key VRLMPVVAMDYIDY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C

Introduction

The compound 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic derivative belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and applications in medicinal chemistry, particularly as kinase inhibitors and anti-cancer agents. The unique structure of this compound allows for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Molecular Formula:

C18_{18}H20_{20}N6_{6}O

Synthesis

The synthesis of this compound likely involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate hydrazines and pyrimidines.

  • Substitution at the 4- and 6-positions: Introduction of the dimethylphenyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions.

  • Methylation at the 1-position: Achieved using methylating agents such as methyl iodide.

These steps are typically carried out under controlled conditions to ensure regioselectivity and purity.

Biological Significance

Pyrazolo[3,4-d]pyrimidines are recognized for their pharmacological potential due to their structural similarity to purines, enabling them to interact with enzymes like kinases.

Potential Applications:

  • Kinase Inhibition: The compound may act as an ATP-competitive inhibitor targeting kinases involved in cancer signaling pathways.

  • Anti-Cancer Activity: Substituted pyrazolo[3,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-Inflammatory Properties: The aromatic substituents may enhance binding to inflammatory mediators.

Analytical Data

The compound's structure can be confirmed using various spectroscopic techniques:

NMR Spectroscopy:

  • 1^{1}1H NMR: Signals corresponding to aromatic protons (dimethylphenyl and methoxyphenyl groups), methyl protons (on the pyrazole), and NH groups.

  • 13^{13}13C NMR: Peaks for aromatic carbons, methyl groups, and heterocyclic carbons.

IR Spectroscopy:

  • Peaks indicating NH stretching (~3300 cm1^{-1}).

  • Aromatic C-H stretching (~3000 cm1^{-1}).

  • C=N stretching (~1600 cm1^{-1}).

Mass Spectrometry:

  • Molecular ion peak at m/z=336m/z = 336, confirming the molecular weight.

X-Ray Crystallography:

  • Crystal structure analysis reveals planarity of the pyrazolo[3,4-d]pyrimidine core with torsional angles between substituents indicating minimal steric hindrance.

Research Findings

Studies on related compounds suggest that substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:

  • Structure-Activity Relationships (SAR):

    • Electron-donating groups (e.g., methoxy) enhance kinase inhibition.

    • Hydrophobic groups (e.g., dimethylphenyl) improve membrane permeability.

  • Pharmacokinetics:

    • Favorable absorption due to moderate molecular weight and lipophilicity.

    • Potential for metabolic stability due to aromatic substituents.

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